1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride
CAS No.: 41994-52-9
Cat. No.: VC4101093
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41994-52-9 |
|---|---|
| Molecular Formula | C6H10ClNO2 |
| Molecular Weight | 163.60 |
| IUPAC Name | 1,2,3,6-tetrahydropyridine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-2,5,7H,3-4H2,(H,8,9);1H |
| Standard InChI Key | ALPNLNQINLZHGM-UHFFFAOYSA-N |
| SMILES | C1C=CCNC1C(=O)O.Cl |
| Canonical SMILES | C1C=CCNC1C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Crystallographic Data
The compound’s IUPAC name is 1,2,3,6-tetrahydropyridine-2-carboxylic acid hydrochloride, with a molecular weight of 163.60 g/mol. Key identifiers include:
X-ray crystallography reveals a planar tetrahydropyridine ring with a chair-like conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and the protonated amine . The hydrochloride salt enhances solubility in polar solvents, with a measured logP of -0.89 .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via partial hydrogenation of pyridine derivatives. One protocol involves:
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Boc Protection: Treating 2-pyridinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form N-Boc-2-pyridinecarboxylic acid.
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Catalytic Hydrogenation: Reducing the Boc-protected intermediate using palladium on carbon (Pd/C) under 50 psi H₂ at 25°C for 12 hours, achieving >90% yield .
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Acidic Deprotection: Removing the Boc group with hydrochloric acid in dioxane, followed by recrystallization from ethanol.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize safety and efficiency. Key parameters include:
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Temperature: 20–30°C to prevent over-reduction to piperidine derivatives .
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Catalyst Loading: 5% Pd/C with a substrate-to-catalyst ratio of 100:1 .
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Purity Control: Final products are purified via ion-exchange chromatography, yielding >99% purity.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | 274°C (decomposition) | |
| Boiling Point | 277.9°C at 760 mmHg | |
| Vapor Pressure | 0.00119 mmHg at 25°C | |
| Aqueous Solubility | 12.7 g/L at 20°C | |
| pKa | 2.23 (carboxylic acid) |
The compound exhibits hygroscopicity, requiring storage under anhydrous conditions . Its stability in aqueous solutions is pH-dependent, with maximal stability at pH 4–6.
Pharmacological Activities
Enzyme Inhibition Mechanisms
1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride acts as an uncompetitive inhibitor of α-glucosidase (IC₅₀ = 8.3 μM), binding to the enzyme-substrate complex and altering its conformation . Comparative studies with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) show structural similarities but divergent effects:
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MPTP: Neurotoxic via conversion to MPP⁺, which inhibits mitochondrial complex I.
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1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride: Lacks neurotoxicity due to the carboxylic acid group, which prevents blood-brain barrier penetration .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to water-soluble metathesis catalysts used in olefin polymerization. Its derivatives are key in synthesizing:
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Neurological Agents: Analogues with substituted N-heteroaryl groups show promise as dopamine D3 receptor agonists .
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Antidiabetic Drugs: Carboxylate moieties enhance binding to α-glucosidase, improving glycemic control .
Material Science
In metal-organic frameworks (MOFs), it serves as a linker molecule, increasing porosity by 22% compared to benzene dicarboxylates. Applications include gas storage (H₂ uptake = 1.2 wt% at 77 K) and catalytic supports.
| Parameter | Value | Source |
|---|---|---|
| GHS Pictogram | Irritant (GHS07) | |
| Skin Irritation | Category 2 (H315) | |
| Eye Damage | Category 1 (H318) |
Handling requires PPE, including nitrile gloves and safety goggles. Waste disposal must follow EPA guidelines for halogenated organic compounds .
Comparative Analysis with Related Compounds
| Compound | Bioactivity | Neurotoxicity | Solubility (g/L) |
|---|---|---|---|
| MPTP | Dopaminergic neuron degeneration | High | 3.4 |
| 1,2,3,6-THP-2-COOH·HCl | α-Glucosidase inhibition | None | 12.7 |
| Pipecolic acid | Lysine metabolism | None | 89.2 |
Structural modifications, such as Boc protection or alkylation at the nitrogen, significantly alter bioavailability and target selectivity .
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